Methyl reserpate hydrochloride
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Overview
Description
Methyl reserpate hydrochloride is a biochemical.
Scientific Research Applications
Metabolism Studies
Methyl reserpate hydrochloride has been extensively studied for its metabolism. A study highlighted a sensitive analytical procedure for reserpine and methyl reserpate, focusing on their separation and detection in animal tissues. It was found that high levels of methyl reserpate were present in rats after oral administration of reserpine, with significant differences observed based on the administration route and species (Dill, Glazko, Kazenko, & Wolf, 1956).
Hormonal Effects
Research has demonstrated that methyl-18-epi-o-methyl-reserpate hydrochloride, a reserpine analogue, can influence hormonal release. In rats, it prolonged the estrous cycle and stimulated progesterone production, suggesting its impact on lactogen release from the anterior pituitary (Gala & Reece, 1963).
Chromatographic Analysis
A study focused on the paper chromatographic procedure for separating methyl reserpate, its derivatives, and isomers. This method was useful in synthesizing, isolating, and purifying closely related alkaloids, indicating its utility in chemical analysis (Korzun & Brody, 1962).
Endocrine Pharmacology
The endocrine effects of various methyl reserpate derivatives were compared with reserpine in rats. The study highlighted differences in potency and specificity across different compounds, influencing factors like estrus, fertility, ACTH release, and kidney function (Gaunt, Renzi, & Chart, 1962).
Neurochemical Research
Methyl reserpate has been studied for its effect on norepinephrine transport and reserpine binding. The findings revealed that methyl reserpate and its derivatives can competitively inhibit norepinephrine transport into chromaffin vesicles, shedding light on the neurochemical pathways influenced by these compounds (Parti, Özkan, Harnadek, & Njus, 1987).
properties
CAS RN |
1910-71-0 |
---|---|
Product Name |
Methyl reserpate hydrochloride |
Molecular Formula |
C23H31ClN2O5 |
Molecular Weight |
450.96 |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H30N2O5.ClH/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13;/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3;1H |
InChI Key |
PHKXEQBQCMLATJ-UHFFFAOYSA-N |
SMILES |
COC1C(O)CC2CN3CCC4=C(NC5=C4C=CC(OC)=C5)C3CC2C1C(OC)=O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Methyl reserpate hydrochloride; UNII-Q4844408PB; UNII Q4844408PB; UNIIQ4844408PB. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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